Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate: is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroquinoline and ethyl 4-aminobenzoate.
Nucleophilic Substitution: The 4-chloroquinoline undergoes nucleophilic substitution with ethyl 4-aminobenzoate in the presence of a base like potassium carbonate.
Fluorination: The intermediate product is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Dimethylation: The final step involves the dimethylation of the amino group using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Produces quinoline-3-carboxylic acid derivatives.
Reduction: Yields reduced quinoline derivatives.
Substitution: Results in various substituted quinoline compounds.
Scientific Research Applications
Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in bacterial and viral replication.
Interfere with DNA Synthesis: The compound can bind to DNA, interfering with its synthesis and function.
Disrupt Cell Membranes: It may disrupt the integrity of cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in various applications.
4-(Dimethylamino)quinoline: Known for its antimalarial properties.
6-Fluoroquinoline-3-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.
Uniqueness
Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development.
Biological Activity
Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound belongs to the quinolone class of compounds, characterized by a bicyclic structure containing a nitrogen atom. The synthesis typically involves multi-step reactions starting from simpler quinolone derivatives, often employing methods such as cyclization and functional group modifications to achieve the desired structure.
Antimicrobial Activity
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. The mechanism of action is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for DNA replication and transcription in bacteria.
Minimum Inhibitory Concentrations (MIC)
A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results are summarized in Table 1:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 2.4 |
Escherichia coli | 3.1 |
Bacillus cereus | 3.5 |
Klebsiella pneumoniae | 4.0 |
These findings suggest that the compound is particularly effective against Gram-positive bacteria, with lower MIC values indicating stronger antibacterial properties .
Mechanism of Action
The biological activity of this compound can be attributed to its lipophilicity, which enhances its ability to penetrate bacterial cell walls. Studies have shown that modifications at the C-7 position significantly influence antibacterial potency, where lipophilic substitutions improve efficacy against Gram-positive bacteria .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines.
Case Studies
- MCF-7 Breast Cancer Cells : In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of approximately 0.710 nM, indicating high potency against breast cancer cells .
- Xenograft Models : In vivo experiments using xenograft models (Colo-205 and A549) revealed substantial tumor growth inhibition, suggesting potential for development as an anticancer agent .
Safety and Toxicity
While this compound exhibits potent biological activities, safety assessments are crucial for therapeutic applications. Preliminary toxicity studies indicate low toxicity levels in animal models, making it a candidate for further development in clinical settings .
Properties
Molecular Formula |
C14H15FN2O2 |
---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-4-19-14(18)11-8-16-12-6-5-9(15)7-10(12)13(11)17(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
JRTHRMZNXSYBIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N(C)C)F |
Origin of Product |
United States |
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